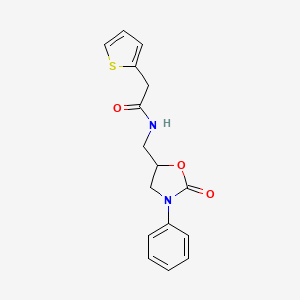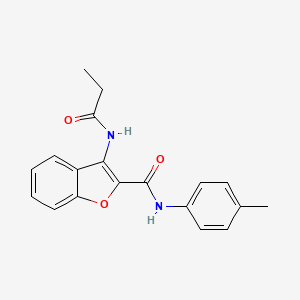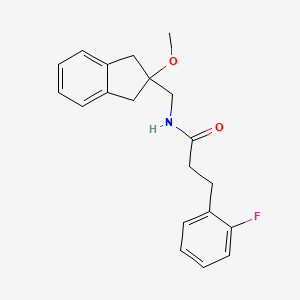
3-(2-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide, also known as F13714, is a synthetic compound that belongs to the class of selective dopamine D3 receptor antagonists. It has been extensively studied in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on selective androgen receptor modulators (SARMs), like S-1, have shown promise for treating androgen-dependent diseases due to their novel therapeutic potential. Research into the pharmacokinetics and metabolism of these compounds in rats has provided valuable information on their absorption, clearance, distribution, and metabolic pathways. This research helps in understanding the ideal pharmacokinetic characteristics of propanamide derivatives for preclinical studies (Di Wu et al., 2006).
Synthesis and Characterization
The synthesis and characterization of propanamide derivatives reveal the complexity and versatility of chemical reactions involved in creating novel molecules. For example, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide through the reaction between amphetamine and flurbiprofen highlights the intricate process of creating new hybrid molecules with potential therapeutic applications (S. Manolov et al., 2022).
Antibacterial and Antifungal Activities
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown significant antimicrobial activity, comparable to standard agents like Ampicillin and Flucanazole. This research opens up possibilities for developing new antimicrobial agents based on the propanamide structure (M. Helal et al., 2013).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-24-20(12-16-7-2-3-8-17(16)13-20)14-22-19(23)11-10-15-6-4-5-9-18(15)21/h2-9H,10-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAYPUZJMFSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

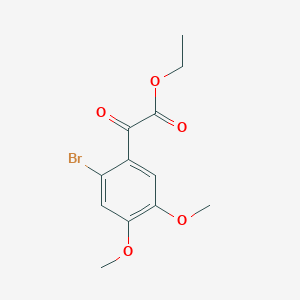
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)


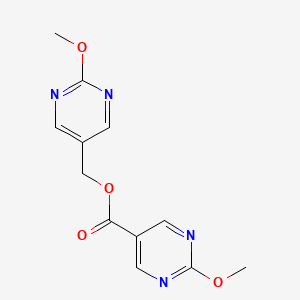
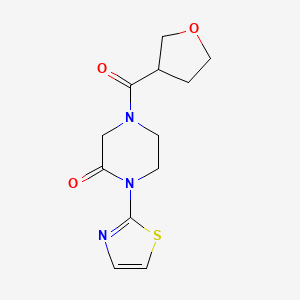
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)
